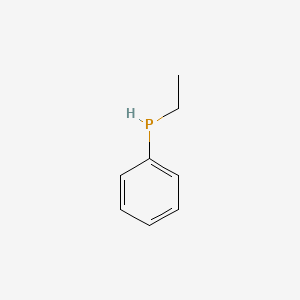
Ethyl(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(phenyl)phosphane, also known as ethylphenylphosphine, is an organophosphorus compound with the molecular formula C8H11P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to an ethyl group and a phenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl(phenyl)phosphane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with diethyl phosphite, followed by hydrolysis. Another method includes the reaction of phenylphosphine with ethyl iodide under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Grignard reagents. For example, phenylmagnesium bromide reacts with diethyl phosphite to produce the desired compound. This method is favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the ethyl or phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products:
Oxidation: Produces phosphine oxides.
Reduction: Yields various phosphine derivatives.
Substitution: Results in substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Ethyl(phenyl)phosphane has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Research explores its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of ethyl(phenyl)phosphane involves its interaction with molecular targets through its phosphorus atom. It can act as a nucleophile, participating in various chemical reactions. In catalysis, it serves as a ligand, coordinating with metal centers to facilitate catalytic cycles. The pathways involved depend on the specific reaction and conditions .
Vergleich Mit ähnlichen Verbindungen
Dimethyl(phenyl)phosphine: Similar in structure but with two methyl groups instead of an ethyl group.
Diphenyl(ethyl)phosphine: Contains two phenyl groups and one ethyl group.
Trimethylphosphine: Contains three methyl groups bonded to phosphorus.
Uniqueness: Ethyl(phenyl)phosphane is unique due to its specific combination of ethyl and phenyl groups, which imparts distinct reactivity and properties. Its ability to form stable complexes with metals and participate in diverse reactions makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
3619-88-3 |
|---|---|
Molekularformel |
C8H11P |
Molekulargewicht |
138.15 g/mol |
IUPAC-Name |
ethyl(phenyl)phosphane |
InChI |
InChI=1S/C8H11P/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
ZNOXPPRACNEBIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCPC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


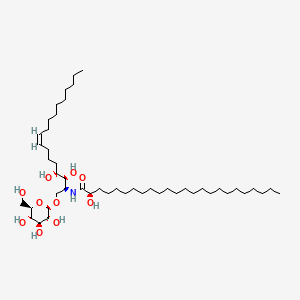
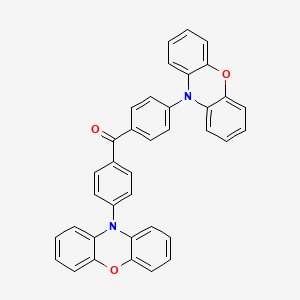
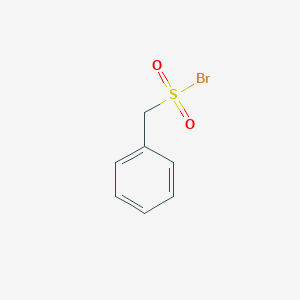
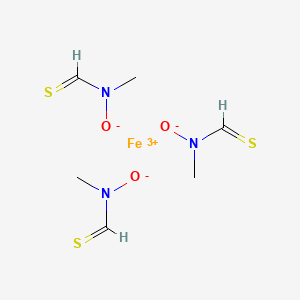
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
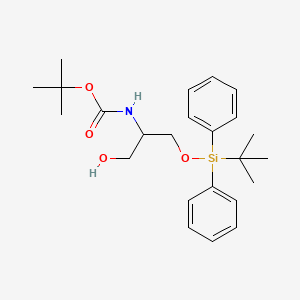
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
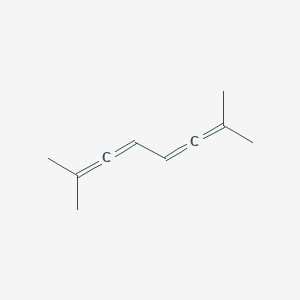
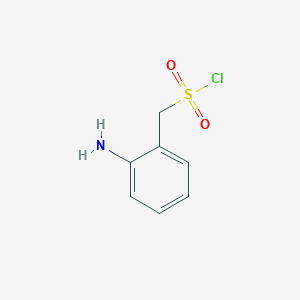
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)

